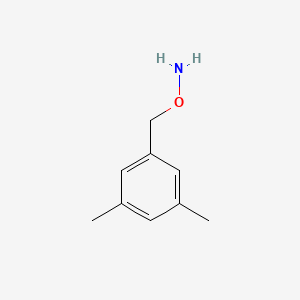

o-(3,5-Dimethylbenzyl)hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

O-[(3,5-dimethylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5H,6,10H2,1-2H3 |

InChI Key |

OKYHIWOJBWVJTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CON)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for O 3,5 Dimethylbenzyl Hydroxylamine

Retrosynthetic Analysis and Precursor Chemistry for o-(3,5-Dimethylbenzyl)hydroxylamine

A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily at the C-O and N-O bonds. The most straightforward disconnection is at the oxygen-benzyl carbon bond (C-O), suggesting an O-alkylation strategy. This approach identifies 3,5-dimethylbenzyl halide or a related electrophile and a hydroxylamine (B1172632) equivalent as the primary precursors.

Another key disconnection can be made at the N-O bond, which points towards methods involving the coupling of an appropriate nitrogen-containing nucleophile with an oxygen-containing electrophile, or vice-versa. This opens up alternative synthetic pathways beyond simple alkylation.

The key precursors for the synthesis of this compound are:

3,5-Dimethylbenzyl Electrophiles:

3,5-Dimethylbenzyl bromide: A common and effective alkylating agent. sigmaaldrich.com

3,5-Dimethylbenzyl chloride: An alternative to the bromide, potentially offering different reactivity and cost-effectiveness.

3,5-Dimethylbenzyl mesylate or tosylate: Highly effective leaving groups that can be prepared from 3,5-dimethylbenzyl alcohol.

Hydroxylamine Equivalents:

Hydroxylamine hydrochloride: A simple and direct source of the hydroxylamine moiety.

N-Hydroxyphthalimide: A protected form of hydroxylamine that allows for selective O-alkylation, followed by deprotection. nih.govresearchgate.net

tert-Butyl N-hydroxycarbamate: Another protected hydroxylamine that can be O-alkylated and subsequently deprotected under acidic conditions. organic-chemistry.org

Established Synthetic Routes to this compound

Several established synthetic routes can be employed for the preparation of this compound, with O-alkylation pathways being the most common.

O-Alkylation Pathways of Hydroxylamine Derivatives

The most direct method for synthesizing this compound is through the O-alkylation of a hydroxylamine derivative with a 3,5-dimethylbenzyl electrophile. To avoid the potential for N-alkylation, protected forms of hydroxylamine are often used.

One common strategy involves the reaction of 3,5-dimethylbenzyl bromide with N-hydroxyphthalimide in the presence of a base such as potassium carbonate or triethylamine (B128534). The resulting N-(3,5-dimethylbenzyloxy)phthalimide can then be treated with hydrazine (B178648) hydrate (B1144303) or methylamine (B109427) to cleave the phthalimide (B116566) group and yield the desired product. nih.govacs.org

Alternatively, tert-butyl N-hydroxycarbamate can be O-alkylated with 3,5-dimethylbenzyl mesylate, followed by acidic deprotection to give this compound. organic-chemistry.orgnih.gov

A general synthesis method for O-substituted hydroxylamines involves the reaction of an alcohol with N-hydroxyphthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), followed by hydrazinolysis. nih.gov This could be applied using 3,5-dimethylbenzyl alcohol as the starting material.

A Chinese patent describes a method for preparing O-benzylhydroxylamine hydrochloride from a halogenated benzyl (B1604629) starting material, which involves heating the mixed product after the alkylation reaction in water and slowly adding aqueous NaOH. google.com This general procedure could be adapted for the 3,5-dimethyl substituted analogue.

Table 1: O-Alkylation Pathways to this compound

| Hydroxylamine Source | Electrophile | Reagents | Intermediate | Deprotection |

|---|---|---|---|---|

| N-Hydroxyphthalimide | 3,5-Dimethylbenzyl bromide | Base (e.g., K₂CO₃) | N-(3,5-Dimethylbenzyloxy)phthalimide | Hydrazine hydrate |

| tert-Butyl N-hydroxycarbamate | 3,5-Dimethylbenzyl mesylate | Base (e.g., DBU) | tert-Butyl N-(3,5-dimethylbenzyloxy)carbamate | Acid (e.g., HCl) |

Alternative Strategies for N-O Bond Formation

While less common for this specific target, alternative strategies focusing on the formation of the N-O bond itself exist. These methods are generally more complex but can be valuable in certain contexts. One such approach is the reduction of an appropriate oxime. For instance, 3,5-dimethylbenzaldehyde (B1265933) could be converted to its oxime, which could then be selectively reduced to the hydroxylamine. However, controlling the reduction to prevent further reaction to the amine can be challenging.

Another strategy involves the electrophilic amination of alkoxides. For example, a lithium alkoxide derived from 3,5-dimethylbenzyl alcohol could react with an electrophilic aminating agent to form the N-O bond directly. rsc.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters to consider for optimization include:

Base: The choice of base is crucial in O-alkylation reactions. Inorganic bases like potassium carbonate and sodium bicarbonate are common, while organic bases such as triethylamine and diisopropylethylamine (DIPEA) are also frequently used. The strength and solubility of the base can impact the reaction rate and the formation of byproducts.

Solvent: A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often being effective for alkylation reactions. The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Temperature: The reaction temperature can affect the rate of reaction and the stability of the reactants and products. While some alkylations proceed at room temperature, others may require heating to achieve a reasonable rate.

Phase-Transfer Catalysis: In biphasic reaction systems, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate by facilitating the transfer of the nucleophile between the aqueous and organic phases. researchgate.net

Stereocontrolled and Regioselective Synthesis of Analogues of this compound

The synthesis of analogues of this compound with specific stereochemistry or regiochemistry presents additional challenges.

For stereocontrolled synthesis , if a chiral center is introduced into the benzyl fragment or on the nitrogen atom, enantioselective or diastereoselective methods would be required. For example, the asymmetric reduction of a prochiral ketoxime ether could lead to a chiral N,O-disubstituted hydroxylamine. nih.gov While not directly applicable to the parent compound, this strategy could be used to synthesize chiral analogues.

Regioselective synthesis becomes important when considering the functionalization of the aromatic ring of this compound or when starting from a polysubstituted benzene (B151609) ring. The directing effects of the existing methyl groups on the benzene ring will influence the position of any subsequent electrophilic aromatic substitution. Furthermore, methods for the regioselective oxidation of xylene isomers, such as those using microbial catalysts, could potentially be adapted to create hydroxylated analogues of the starting materials. nih.gov

Functionalization and Derivatization of this compound

The this compound molecule possesses several sites for further functionalization and derivatization, primarily at the amino group and the aromatic ring.

The nitrogen atom of the hydroxylamine moiety can undergo a variety of reactions. For instance, it can be acylated with acid chlorides or anhydrides to form hydroxamic acids. It can also be arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to produce N-aryl-O-benzylhydroxylamines. organic-chemistry.orgwikipedia.org

The hydroxylamine can also react with aldehydes and ketones to form oxime ethers. This reactivity is utilized in derivatization procedures for the analysis of carbonyl-containing compounds. nih.govnih.govresearchgate.net

Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. The directing effects of the two methyl groups (ortho- and para-directing) would need to be considered to predict the regiochemical outcome of such reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dimethylbenzyl bromide |

| 3,5-Dimethylbenzyl chloride |

| 3,5-Dimethylbenzyl mesylate |

| 3,5-Dimethylbenzyl tosylate |

| 3,5-Dimethylbenzyl alcohol |

| Hydroxylamine hydrochloride |

| N-Hydroxyphthalimide |

| tert-Butyl N-hydroxycarbamate |

| N-(3,5-Dimethylbenzyloxy)phthalimide |

| Hydrazine hydrate |

| tert-Butyl N-(3,5-dimethylbenzyloxy)carbamate |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| 3,5-Dimethylbenzaldehyde |

| 3,5-Dimethylbenzaldehyde oxime |

| Potassium carbonate |

| Triethylamine |

| Diisopropylethylamine |

| Sodium bicarbonate |

| Dimethylformamide |

| Acetonitrile |

Modifications at the Hydroxylamine Nitrogen and Oxygen Centers

The hydroxylamine group (-ONH₂) of this compound offers two reactive sites, the nitrogen and oxygen atoms, for a variety of chemical modifications. These transformations are crucial for altering the compound's properties and for its incorporation into larger molecular frameworks. Key derivatization strategies include N-acylation, N-alkylation, and O-alkylation.

N-Acylation and N-Sulfonylation: The nitrogen atom of the hydroxylamine can readily undergo acylation with acyl chlorides or sulfonylation with sulfonyl chlorides. For instance, O-benzylhydroxylamines react with sulfonyl chlorides in the presence of a base like pyridine (B92270) to form N-sulfonylated products. nih.gov A specific example is the synthesis of N-(benzyloxy)methanesulfonamide from O-benzylhydroxylamine hydrochloride and methanesulfonyl chloride, which proceeds with an 80.4% yield. nih.gov This reaction can be adapted for the 3,5-dimethylbenzyl analogue. The general approach involves dissolving the hydroxylamine in pyridine and adding the sulfonyl chloride, followed by an aqueous workup to isolate the product. nih.gov

Table 1: Synthesis of N-Sulfonylated O-Benzylhydroxylamines

| O-Benzylhydroxylamine Derivative | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| O-benzylhydroxylamine hydrochloride | Methanesulfonyl chloride | Pyridine | 80.4% | nih.gov |

| O-(4-azidobenzyl) hydroxylamine | p-Toluenesulfonyl chloride | Pyridine | 38.4% | nih.gov |

| O-(4-azidobenzyl) hydroxylamine | Methanesulfonyl chloride | Pyridine | 27.6% | nih.gov |

N-Alkylation: While direct N-alkylation of O-substituted hydroxylamines can be complicated by overalkylation, reductive amination provides a powerful alternative for synthesizing N,O-disubstituted and trisubstituted hydroxylamines. nih.gov This method involves the reaction of the hydroxylamine with an aldehyde or ketone to form an oxime or nitrone intermediate, which is then reduced in situ to the corresponding N-alkylated product. nih.gov Reductive amination is a cornerstone in the synthesis of complex molecules containing the hydroxylamine motif. nih.gov

O-Alkylation: The oxygen atom of a hydroxylamine can also be a site for alkylation, particularly when the nitrogen is protected by an electron-withdrawing group. In such N-acyl-O-benzylhydroxylamines, catalytic hydrogenation can lead to selective debenzylation to form hydroxamic acids. oup.com The choice of conditions is critical; for example, the hydrogenation of N-(2-hydroxy-4-methylvaleryl)-O-benzylhydroxylamine in the presence of pyridine yields the corresponding hydroxamic acid, whereas in the absence of pyridine, the amide is formed. oup.com Furthermore, transition-metal-catalyzed allylic substitution of N-protected hydroxylamines allows for the introduction of allyl groups onto the oxygen atom. organic-chemistry.org

Selective Transformations of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group of the title compound presents opportunities for selective functionalization, which can be used to tune electronic properties or to introduce new reactive handles. Transformations can be targeted at the aromatic ring or the methyl groups.

Electrophilic Aromatic Substitution: The two methyl groups on the aromatic ring are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com This directs incoming electrophiles to the C2, C4, and C6 positions. Due to steric hindrance from the adjacent methyl groups, the C4 position is the most probable site for substitution. colorado.edu Standard EAS reactions such as nitration (using a mixture of nitric and sulfuric acids) or sulfonation (using fuming sulfuric acid) can be employed to introduce nitro or sulfonic acid groups, respectively, at this position. uomustansiriyah.edu.iq

Selective Oxidation of Methyl Groups: Achieving selective oxidation of one methyl group in the presence of another and the benzylic C-O bond is challenging but can be accomplished using modern synthetic methods. Electrochemical strategies have proven effective for the site-selective oxidation of methyl groups on complex heterocyclic scaffolds. For instance, the electrooxidation of a benzimidazole (B57391) bearing methyl groups at the C4 and C6 positions resulted in the selective oxidation of the C6-methyl group to a dimethyl acetal (B89532) in 72% yield. nih.gov This method, which utilizes a reticulated vitreous carbon anode and refluxing methanol, demonstrates the feasibility of selectively modifying one of the methyl groups on the 3,5-dimethylphenyl ring. nih.gov

Table 2: Site-Selective Electrooxidation of a Methyl Group

| Substrate | Anode | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dimethyl-1-benzyl-2-cyclohexyl-1H-benzo[d]imidazole | Reticulated Vitreous Carbon | Methanol | (1-benzyl-2-cyclohexyl-6-(dimethoxymethyl)-1H-benzo[d]imidazol-4-yl)methane | 72% | nih.gov |

Design and Synthesis of Conjugates for Specific Chemical Probes

The unique reactivity of the hydroxylamine functional group makes this compound an excellent building block for the design and synthesis of chemical probes. These probes can be used for a variety of applications, including target identification, enzyme inhibition, and analytical detection.

Oxime Ligation for Bioconjugation: A primary strategy for creating conjugates is through oxime ligation, where the hydroxylamine reacts with an aldehyde or ketone on a target molecule to form a stable oxime bond. juniperpublishers.comwikipedia.org This reaction is highly chemoselective and can be performed in aqueous environments, making it ideal for modifying biomolecules like proteins and sugars. juniperpublishers.comnih.gov For example, peptides bearing an O-substituted hydroxylamine can be ligated to unprotected sugars to form neoglycopeptides. juniperpublishers.com

Enzyme Inhibitors as Probes: The hydroxylamine moiety can be incorporated into molecules designed to act as inhibitors for specific enzymes, thereby serving as chemical probes for studying enzyme function. A notable example is the design of inhibitors for Indoleamine 2,3-Dioxygenase-1 (IDO1), an enzyme involved in tryptophan metabolism. O-benzylhydroxylamine derivatives were rationally designed to mimic a proposed alkylperoxy intermediate state in the enzyme's catalytic cycle, leading to potent inhibitors. nih.gov Similarly, an aminooxy analog of histamine (B1213489) was synthesized to act as an efficient inhibitor of mammalian L-histidine decarboxylase by forming an oxime with the enzyme's pyridoxal-5'-phosphate (PLP) cofactor. researchgate.net

Derivatization for Analytical Probes: this compound can be used to derivatize small molecules to enhance their detection in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, O-benzylhydroxylamine is used to derivatize tricarboxylic acid (TCA) cycle intermediates. nih.govresearchgate.net This process improves their chromatographic properties and introduces a common fragment (m/z 91 for the benzyl group) that can be used for sensitive and specific detection in multiple reaction monitoring (MRM) assays. researchgate.net

Table 3: Application of O-Alkylhydroxylamines in Chemical Probe Synthesis

| Probe Application | Target Molecule/Process | Conjugation/Reaction Principle | Reference |

|---|---|---|---|

| Enzyme Inhibition | Indoleamine 2,3-Dioxygenase-1 (IDO1) | Mimicking an alkylperoxy intermediate | nih.gov |

| Enzyme Inhibition | L-histidine decarboxylase | Oxime formation with PLP cofactor | researchgate.net |

| Analytical Detection | TCA cycle intermediates | Derivatization of carbonyl groups for LC-MS/MS | nih.govresearchgate.net |

| Bioconjugation | Peptides and sugars | Oxime ligation | juniperpublishers.com |

Comprehensive Structural Elucidation and Conformational Analysis of O 3,5 Dimethylbenzyl Hydroxylamine

High-Resolution Spectroscopic Characterization

The structural integrity and purity of o-(3,5-Dimethylbenzyl)hydroxylamine are established through a combination of advanced spectroscopic techniques. These methods provide a comprehensive picture of the molecule's atomic connectivity and functional group composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the structure, the anticipated chemical shifts (δ) in a suitable solvent like CDCl₃ would be:

Aromatic Protons (Ar-H): The aromatic protons on the 3,5-disubstituted benzene (B151609) ring are expected to appear as two distinct signals. The proton at the C2 and C6 positions would likely appear as a singlet, and the proton at the C4 position would also be a singlet, typically in the range of δ 6.8-7.2 ppm.

Methyl Protons (-CH₃): The six protons of the two methyl groups at the C3 and C5 positions of the benzene ring are magnetically equivalent and would give rise to a sharp singlet, expected around δ 2.3 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the oxygen atom would appear as a singlet in the region of δ 4.5-5.0 ppm.

Hydroxylamine (B1172632) Protons (-NHOH): The protons of the hydroxylamine group are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent. The -NH proton might be observed around δ 5.0-6.0 ppm, and the -OH proton could be even broader and more variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are as follows:

Aromatic Carbons (Ar-C): The benzene ring will show four distinct signals: one for the ipso-carbon attached to the CH₂ group, one for the carbons bearing the methyl groups (C3 and C5), one for the ortho-carbons (C2 and C6), and one for the para-carbon (C4). These would typically fall in the δ 125-140 ppm range.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to resonate in the range of δ 70-80 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would produce a single signal around δ 20-25 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H (C2, C6) | ~7.0 (s, 2H) | ~128 |

| Ar-H (C4) | ~6.9 (s, 1H) | ~129 |

| -CH₃ | ~2.3 (s, 6H) | ~21 |

| -CH₂- | ~4.8 (s, 2H) | ~77 |

| -NHOH | Variable (broad s) | - |

| Ar-C (ipso) | - | ~138 |

| Ar-C (C3, C5) | - | ~137 |

Note: These are predicted values and may vary based on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Bond Stretches

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the following absorption bands:

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of the O-H and N-H stretching vibrations of the hydroxylamine group.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the benzylic ether linkage would likely be found in the 1000-1100 cm⁻¹ range.

N-O Stretching: The N-O stretching vibration is expected to appear in the 850-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Key expected Raman bands include:

Aromatic Ring Breathing Modes: Strong, sharp bands corresponding to the symmetric vibrations of the benzene ring are a characteristic feature.

C-H Bending and Stretching Modes: Both aromatic and aliphatic C-H vibrations will be present.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH, -NH | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 (strong) |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 (strong) |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 (strong) |

| -CH₂- | Bending (Scissoring) | ~1465 | ~1465 |

| C-O | Stretching | 1000-1100 | 1000-1100 (weak) |

| N-O | Stretching | 850-1000 | 850-1000 (medium) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₃NO), the calculated exact mass is 151.0997 g/mol . HRMS analysis would confirm this mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Benzylic Cleavage: The most prominent fragmentation would be the cleavage of the C-O bond to form the stable 3,5-dimethylbenzyl cation at m/z 119.

Loss of Hydroxylamine: A fragmentation pathway involving the loss of the hydroxylamine moiety (•ONH₂) could also be observed.

Further Fragmentation of the Benzyl (B1604629) Cation: The 3,5-dimethylbenzyl cation could further fragment by losing a methyl radical to give a fragment at m/z 104.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues of this compound (if applicable)

This compound itself is not chiral and therefore would not exhibit a Circular Dichroism (CD) spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution at the methylene carbon or by creating a chiral axis, then CD spectroscopy would be a valuable tool for determining the absolute configuration and studying stereochemical properties. As the parent compound is achiral, this section is not directly applicable.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture (if applicable)

As of the latest available data, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). If single crystals of sufficient quality were to be grown, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxylamine group. This would offer an unambiguous depiction of the molecule's three-dimensional architecture.

Computational Chemistry Approaches to Structural Refinement and Conformational Dynamics

In the absence of experimental crystal structure data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to aid in spectral assignment.

Analyze Conformational Preferences: Investigate the rotational barriers around the C-O and O-N single bonds to understand the molecule's flexibility and the relative energies of different conformers. The conformational landscape is likely dominated by the orientation of the hydroxylamine group relative to the benzyl moiety.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

No published studies are available that detail the application of Density Functional Theory to determine the ground state geometry and electronic properties of this compound. Such a study would typically involve optimizing the molecular structure to find the lowest energy conformation and calculating properties such as bond lengths, bond angles, dihedral angles, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map.

Conformational Landscape Mapping and Energy Barrier Analysis of this compound

There is no available research on the conformational landscape of this compound. A conformational analysis would identify various stable conformers (rotamers) arising from rotation around single bonds, such as the C-O and O-N bonds. It would also involve calculating the relative energies of these conformers and the energy barriers for interconversion between them, providing insight into the molecule's flexibility and predominant shapes at different temperatures.

Molecular Dynamics Simulations for Solvent Effects on Conformation

No molecular dynamics simulation studies have been published for this compound. These simulations would be crucial for understanding how the molecule's conformation and dynamics are influenced by its environment, particularly in different solvents. By simulating the interactions between the solute and solvent molecules over time, one could analyze preferential solvation, the stability of different conformers in various media, and the dynamic behavior of the molecule in solution.

Reactivity Profiles and Mechanistic Investigations of O 3,5 Dimethylbenzyl Hydroxylamine

Reactivity of the Hydroxylamine (B1172632) Functionality in o-(3,5-Dimethylbenzyl)hydroxylamine

The reactivity of this compound is significantly influenced by the inherent chemical nature of the hydroxylamine functionality (-ONH2). This group possesses a unique electronic structure that allows it to participate in a variety of chemical transformations.

The N-O moiety in this compound exhibits dual nucleophilic and electrophilic characteristics. The nitrogen and oxygen atoms both possess lone pairs of electrons, making them potential nucleophilic centers. Hydroxylamine itself is recognized as an ambident nucleophile. researchgate.net It can be alkylated on the nitrogen atom, while acylation and phosphorylation often occur on the oxygen atom, particularly with harder electrophiles. researchgate.net This dual reactivity is a key feature of the hydroxylamine group.

The nitrogen atom, being less electronegative than the oxygen, is generally the more nucleophilic center in reactions with alkylating agents. Conversely, the oxygen atom can act as a nucleophile, particularly in reactions with hard electrophiles like acylating or phosphorylating agents. The presence of the 3,5-dimethylbenzyl group, being weakly electron-donating, is expected to slightly enhance the nucleophilicity of the hydroxylamine moiety compared to unsubstituted hydroxylamine.

In certain contexts, the hydroxylamine functionality can also exhibit electrophilic character. For instance, O-acyl hydroxylamines are versatile reagents for delivering R2N+ synthons to a diverse range of organometallic intermediates, highlighting an electrophilic amination pathway. nih.gov

Table 1: Nucleophilic and Electrophilic Reactivity of the N-O Moiety

| Reaction Type | Reactive Center | Reactant Type | Expected Product |

| Nucleophilic Attack | Nitrogen | Alkyl Halide | N-alkylated hydroxylamine |

| Nucleophilic Attack | Oxygen | Acyl Chloride | O-acylated hydroxylamine |

| Electrophilic Amination | Nitrogen (as R2N+) | Organometallic Reagent | Aminated product |

The hydroxylamine group in this compound is susceptible to both reduction and oxidation.

Reductive Pathways: The N-O bond in hydroxylamines is relatively weak and can be cleaved under reductive conditions. mdpi.com Common reducing agents can cleave this bond to yield the corresponding amine. For instance, the reduction of this compound would be expected to produce 3,5-dimethylbenzylamine.

Oxidative Pathways: Hydroxylamines can be oxidized to various products depending on the oxidizing agent and reaction conditions. For example, hydroxylamines can be oxidized to nitric oxide (NO) in biological systems, a process that can be facilitated by reactive oxygen species (ROS). nih.govnih.gov In a laboratory setting, oxidation can lead to the formation of nitroso compounds, oximes, or other nitrogen-containing species. The presence of the benzylic C-H bonds in the 3,5-dimethylbenzyl moiety also introduces a site for potential oxidation, which could compete with the oxidation of the hydroxylamine group itself.

The cleavage of the N-O bond is a central feature of hydroxylamine chemistry, largely due to its relatively low bond energy (approximately 57 kcal/mol). mdpi.com This bond weakness is exploited in various synthetic transformations to form new C-N, C-O, or C-C bonds. mdpi.com The cleavage can be induced by transition-metal catalysts, photocatalysts, or under radical conditions. mdpi.com

Cleavage of the N-O bond in this compound can generate reactive intermediates. Homolytic cleavage would lead to the formation of an aminyl radical and a benzyloxy radical. Heterolytic cleavage could produce either a nitrenium ion and a benzyloxide anion, or an amide anion and a benzylic cation, depending on the reaction conditions and the nature of any catalysts or reagents present. These intermediates can then participate in a variety of subsequent reactions, such as cyclizations, rearrangements, or additions to other molecules. The development of new reactions driven by N-O bond cleavage is an active area of research. nih.govunc.edu

Chemical Transformations Involving the 3,5-Dimethylbenzyl Moiety

The 3,5-dimethylbenzyl portion of the molecule also possesses distinct reactive sites, namely the aromatic ring and the benzylic carbon.

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the two methyl groups. libretexts.orgmasterorganicchemistry.com Methyl groups are ortho, para-directing activators. libretexts.org The -CH2ONH2 group is also an ortho, para-director, although its activating or deactivating strength relative to a methyl group is less straightforward to predict without experimental data. However, considering the combined directing effects of the two methyl groups and the benzyl (B1604629) substituent, electrophilic attack is most likely to occur at the positions ortho and para to the activating groups.

In the case of the 3,5-dimethylphenyl ring, the positions ortho to both methyl groups (positions 2 and 6) and the position para to one methyl group and ortho to the other (position 4) are the most activated sites for electrophilic attack. The general mechanism for EAS involves the attack of an electrophile by the pi electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the 3,5-Dimethylphenyl Ring of this compound

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | NO2+ | 2-nitro- and 4-nitro- substituted derivatives |

| Bromination | Br2, FeBr3 | Br+ | 2-bromo- and 4-bromo- substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | 2-acyl- and 4-acyl- substituted derivatives |

The benzylic position, the carbon atom adjacent to the aromatic ring, is particularly reactive towards radical reactions. libretexts.orgucalgary.ca This enhanced reactivity is due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org The unpaired electron in a benzylic radical can be delocalized into the pi system of the aromatic ring, significantly lowering its energy and making its formation more favorable. libretexts.org

A common radical reaction at the benzylic position is halogenation, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. chemistrysteps.comlibretexts.org In the case of this compound, reaction with NBS would be expected to selectively introduce a bromine atom at the benzylic carbon, yielding o-(1-bromo-3,5-dimethylbenzyl)hydroxylamine.

Another important reaction at the benzylic position is oxidation. ucalgary.cachemistrysteps.com Strong oxidizing agents like KMnO4 can oxidize a benzylic C-H bond to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org For this compound, such an oxidation would likely cleave the benzyl-oxygen bond and oxidize the benzylic carbon to a carboxylic acid, forming 3,5-dimethylbenzoic acid.

Ortho-Directed Metallation and Related Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful synthetic strategy that facilitates the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, lowering the kinetic barrier for deprotonation at the adjacent ring position. wikipedia.orgorganic-chemistry.org

For this compound, two primary sites are susceptible to deprotonation by a strong base: the benzylic protons (on the -CH2- group) and the aromatic protons on the 3,5-dimethylphenyl ring. The reactivity is dictated by the choice of base and reaction conditions. The -CH2ONH2 moiety can function as a lateral lithiation director, where the heteroatoms promote the deprotonation of the adjacent benzylic position. wikipedia.org

A plausible mechanistic pathway for ortho-metalation involves a two-step process. First, a strong, sterically hindered base like tert-butyllithium (t-BuLi) could selectively deprotonate the benzylic position to form an α-lithio intermediate. Research on analogous aryl benzyl ethers has shown that the resulting α-lithiobenzyloxy group can then function as an effective DMG, directing a second lithiation event to an available ortho position on the aromatic ring. researchgate.netacs.org In the case of this compound, this would correspond to the 2- or 6-position, as the 4-position is sterically less accessible. This dianion intermediate can then react with various electrophiles to yield di-functionalized products.

This sequential lithiation strategy—lateral lithiation followed by ortho-metalation—provides a regioselective route to aromatic functionalization that is not achievable through classical electrophilic aromatic substitution. The table below illustrates the effectiveness of the α-lithiobenzyloxy group as a DMG in related systems. acs.org

| Aryl Benzyl Ether Substrate | Electrophile (E+) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl p-tolyl ether | Me3SiCl | 1) t-BuLi (4 equiv), THF, 0 °C 2) E+ | 2-(Trimethylsilyl)-4-methylphenyl benzyl ether | 85 |

| Benzyl m-tolyl ether | MeOD | 1) t-BuLi (4 equiv), THF, 0 °C 2) E+ | Benzyl (2-deuterio-3-methylphenyl) ether | 88 |

| Benzyl 3,5-dimethylphenyl ether | Me3SiCl | 1) t-BuLi (4 equiv), THF, 0 °C 2) E+ | Benzyl (2-trimethylsilyl-3,5-dimethylphenyl) ether | 86 |

| Benzyl 3-methoxyphenyl ether | Me3SiCl | 1) t-BuLi (4 equiv), THF, 0 °C 2) E+ | Benzyl (2-trimethylsilyl-3-methoxyphenyl) ether | 91 |

Kinetics and Thermodynamics of Reactions Involving this compound

While specific kinetic studies detailing the rate laws and activation energies for reactions of this compound are not extensively documented, its reactivity can be inferred from studies on analogous O-alkylhydroxylamines. The primary reactive center is the nucleophilic nitrogen atom of the hydroxylamine moiety.

Kinetic profiling of reactions involving these compounds, such as nucleophilic additions or substitutions, is crucial for understanding reaction mechanisms and optimizing conditions. For instance, the organocatalytic enantioselective aza-Michael addition of O-benzylhydroxylamine to chalcones has been investigated, demonstrating the compound's utility as a potent nucleophile. researchgate.net The determination of reaction rates, catalyst loading effects, and substrate concentration dependencies allows for the formulation of a rate law.

Experimental techniques like pulse radiolysis in conjunction with competition kinetics have been used to determine absolute rate constants for reactions of hydroxylamine derivatives with transient species like hydroxyl radicals. nist.gov Furthermore, computational methods, particularly Density Functional Theory (DFT), have proven invaluable in mapping the energetic landscapes of reactions involving O-benzylhydroxylamine. Such calculations can predict transition state geometries and activation barriers (Ea), providing deep mechanistic insight that complements experimental kinetic data. For example, theoretical studies on the thermal decomposition of hydroxylamine show that bimolecular isomerization pathways can have significantly lower activation barriers (e.g., ~16 kcal/mol in water) than unimolecular bond dissociation, indicating a second-order kinetic dependence. acs.org

The following table presents illustrative kinetic data for reactions involving related hydroxylamine systems to provide a comparative context.

| Reaction System | Kinetic Parameter | Value | Method | Reference |

|---|---|---|---|---|

| OH radical + 4-OH-TPLH | Rate Constant (k) | (2.4 ± 0.4) x 10⁹ L mol⁻¹ s⁻¹ | Pulse Radiolysis | nist.gov |

| OH radical + TPO (nitroxide) | Rate Constant (k) | (1.6 ± 0.3) x 10¹⁰ L mol⁻¹ s⁻¹ | Pulse Radiolysis | nist.gov |

| Hydroxylamine Decomposition | Activation Energy (Ea) | ~16 kcal/mol | DFT Calculation (in water) | acs.org |

| Aza-Michael addition of O-benzylhydroxylamine | Enantiomeric Excess | Up to 88% | Organocatalysis | researchgate.net |

The thermodynamic stability of this compound and its reaction products is fundamentally linked to its structure, particularly the relatively weak N-O single bond. The cleavage of this bond is a key feature in many of its reactions and dictates the stability of the molecule. nih.govrsc.org

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to assess the stability of organic hydroxylamine derivatives. These studies measure the onset temperature of decomposition and the associated enthalpy change (ΔH_decomp), providing quantitative data on thermal hazards. researchgate.net For many hydroxylamine derivatives, decomposition is an exothermic process, releasing significant amounts of energy. researchgate.net For instance, even common reagents like N-hydroxysuccinimide release considerable heat upon decomposition (approx. 1300 J/g). researchgate.net

Theoretical calculations are also used to investigate thermodynamic stability. By computing the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. These profiles reveal whether a reaction is thermodynamically favorable (exergonic) and identify the stability of intermediates. Studies on hydroxylamine itself indicate that its decomposition pathways are complex, with bimolecular reactions being more thermodynamically favorable than simple unimolecular N-O bond homolysis. acs.org The stability of this compound would also be influenced by the bulky, lipophilic 3,5-dimethylbenzyl group, which may affect crystal packing in the solid state and solvation energies in solution.

The table below provides comparative thermal stability data for several organic compounds containing the N-O bond.

| Compound | Decomposition Onset (°C) | Enthalpy of Decomposition (J/g) | Reference |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) | >200 | ~1300 | researchgate.net |

| Formaldoxime trimer hydrochloride (TFO·HCl) | >100 | 2200 ± 300 | researchgate.net |

| o-(3-chloro-2-propenyl)-hydroxylamine | 82–115 | 2663 | researchgate.net |

| Clethodim (an oxime) | 99–128 | 1022 | researchgate.net |

Catalytic Aspects of Reactions Utilizing or Involving this compound

O-substituted hydroxylamines like this compound are versatile reagents in catalytic organic synthesis, acting primarily as nucleophilic nitrogen sources. Their utility stems from the reactivity of the -NH2 group and the unique properties of the N-O bond, which can be selectively cleaved under catalytic conditions. nih.gov

In transition-metal catalysis, O-alkylhydroxylamines serve as effective substrates. For example, they participate in palladium- and iridium-catalyzed allylic substitution reactions, where the oxygen atom of the hydroxylamine acts as the nucleophile. organic-chemistry.org Similarly, Rhodium(II) catalysts have been used for the amination of olefins with O-(sulfonyl)hydroxylamines to synthesize aziridines, proceeding through a catalytic cycle involving N-O bond cleavage. nih.gov The benzyl group in this compound can also serve as a protecting group that is removable via catalytic hydrogenation. oup.com

Beyond being a substrate, the hydroxylamine moiety can participate in organocatalysis. Chiral organocatalysts can mediate the enantioselective addition of O-benzylhydroxylamine to α,β-unsaturated carbonyl compounds, a testament to its controlled nucleophilic reactivity. researchgate.net While not explicitly documented, it is plausible that this compound could also function as a ligand in metal-catalyzed processes, coordinating to a metal center through its nitrogen and oxygen lone pairs to influence the catalyst's reactivity and selectivity.

The following table summarizes several catalytic systems where O-substituted hydroxylamines are key reactants.

| Catalytic System | Hydroxylamine Reactant Type | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Palladium(0) | O-Alkylhydroxylamine | O-Allylic Substitution | Linear Allylic Hydroxylamines | organic-chemistry.org |

| Iridium(I) | O-Alkylhydroxylamine | O-Allylic Substitution | Branched Allylic Hydroxylamines | organic-chemistry.org |

| Rhodium(II) | O-(Sulfonyl)hydroxylamine | Olefin Amination | Aziridines | nih.gov |

| SmI₂ / Chiral Ligand | O-Benzylhydroxylamine | Aza-Michael Addition | β-Amino Hydroxylamines | researchgate.net |

| Nickel(0) / Iron(II) | Oxime Esters (derived from hydroxylamines) | Radical Cascade / N-O Cleavage | Pyrrolines | nih.gov |

Theoretical Chemistry and Advanced Computational Modeling of O 3,5 Dimethylbenzyl Hydroxylamine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within o-(3,5-Dimethylbenzyl)hydroxylamine are fundamental to understanding its chemical behavior. Computational methods such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and the mapping of electrostatic potential surfaces provide a detailed picture of these characteristics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. researchgate.net This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. rsc.org The energy and spatial distribution of these frontier orbitals are critical in determining the feasibility and outcome of a reaction. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) moiety, specifically the nitrogen and oxygen atoms with their lone pairs of electrons, making this part of the molecule nucleophilic. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the benzyl (B1604629) ring and the C-O-N framework. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) - Illustrative | Description |

| HOMO | -8.5 | Primarily located on the -ONH2 group, indicating nucleophilic character. |

| LUMO | 1.2 | Distributed over the benzyl ring and C-O-N bonds, representing electrophilic sites. |

| HOMO-LUMO Gap | 9.7 | Suggests moderate kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Interatomic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule, translating the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. mdpi.com This method quantifies the interactions between filled (donor) and empty (acceptor) orbitals, with the strength of these interactions, expressed as second-order perturbation energies (E(2)), indicating the degree of electronic delocalization and stability. arabjchem.org

Illustrative NBO Analysis of Key Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Illustrative | Interaction Type |

| n(N) | σ(C-O) | 5.2 | Lone pair delocalization, stabilizing the C-O-N linkage. |

| n(O) | σ(C-benzyl) | 2.8 | Hyperconjugation involving the oxygen lone pair. |

| π(C1-C2) | π*(C3-C4) | 18.5 | Intramolecular charge transfer within the aromatic ring. |

Note: The data presented here is illustrative and intended to represent the types of interactions and their potential magnitudes for this compound based on studies of analogous systems. Specific E(2) values would require dedicated quantum chemical calculations.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nrel.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), blue represents positive potential (electron-poor), and green denotes neutral potential.

For this compound, the MEP surface would show a region of high negative potential (red) around the oxygen and nitrogen atoms of the hydroxylamine group, confirming their nucleophilic character. The hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The benzene (B151609) ring would display a more complex potential distribution, with the π-electron cloud being generally electron-rich but with variations due to the substituents.

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, providing information on the energetics and structures of reactants, products, transition states, and intermediates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. researchgate.net Computational methods can precisely locate the geometry of a transition state and a frequency calculation can confirm its nature by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) analysis is then performed to connect the transition state to the corresponding reactants and products on the potential energy surface. scirp.org This analysis confirms that the located TS is indeed the correct one for the reaction of interest. For a reaction involving this compound, such as its formation via nucleophilic substitution, IRC analysis would map the trajectory from the transition state to the starting materials (e.g., 3,5-dimethylbenzyl halide and hydroxylamine) and the final product.

Elucidation of Multistep Reaction Pathways and Energy Profiles

Many chemical reactions proceed through multiple steps involving intermediates and more than one transition state. Computational chemistry can map out these complex reaction pathways and construct a detailed energy profile. This profile plots the energy of the system as a function of the reaction coordinate, showing the relative energies of reactants, intermediates, transition states, and products.

Illustrative Energy Profile for a Hypothetical SN2 Formation Reaction

| Species | Relative Energy (kcal/mol) - Illustrative |

| Reactants (3,5-dimethylbenzyl chloride + hydroxylamine) | 0 |

| Transition State | +20.5 |

| Products (this compound + HCl) | -15.0 |

Note: This table provides a simplified and illustrative energy profile for a possible SN2 formation reaction. Actual energy values would depend on the specific reactants, solvent, and level of theory used in the calculation.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The process of designing and screening novel derivatives of this compound in a computational environment, known as in silico design and virtual screening, is a cornerstone of modern drug discovery and materials science. This approach allows for the rapid assessment of large libraries of virtual compounds, saving significant time and resources compared to traditional synthetic and screening methods. The general workflow involves creating a virtual library of derivatives and then using computational tools to predict their properties and potential activity.

The design of novel derivatives of this compound would typically start by identifying key structural features that can be modified. For this compound, potential modifications could include substitutions on the aromatic ring, alterations to the benzyl group, and modifications of the hydroxylamine moiety. By systematically altering these parts of the molecule, a diverse virtual library of derivatives can be generated.

Once the virtual library is created, various computational techniques are employed for screening. These methods can range from simple filtering based on physicochemical properties (like molecular weight, lipophilicity, and hydrogen bond donors/acceptors) to more complex and computationally intensive molecular docking simulations. Molecular docking predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme, and estimates the strength of the interaction. This is particularly relevant in drug design, where the goal is to identify compounds that bind strongly and specifically to a biological target.

For instance, in the context of designing new enzyme inhibitors, a virtual library of this compound derivatives would be docked against the active site of the target enzyme. The docking scores and binding energies of the derivatives would then be used to rank them and prioritize a smaller, more manageable set of compounds for actual synthesis and experimental testing. This approach has been successfully applied to various classes of compounds, including pyrano[2,3-d]pyrimidine derivatives and thymol (B1683141) thiophenol analogues, to identify potential antimicrobial, anticancer, and antiepileptic agents. nih.govanncaserep.com

The following is a hypothetical data table illustrating the results of a virtual screening of this compound derivatives against a hypothetical enzyme target. The docking score represents the predicted binding affinity, with lower (more negative) values indicating a stronger interaction.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Lead Compound | This compound | -6.5 | 850 |

| Derivative 1 | 4-Fluoro substitution on the benzyl ring | -7.2 | 320 |

| Derivative 2 | N-Methylation of the hydroxylamine | -6.8 | 650 |

| Derivative 3 | Replacement of a methyl group with a trifluoromethyl group | -7.8 | 120 |

| Derivative 4 | Addition of a hydroxyl group to the benzyl ring | -7.0 | 450 |

This table demonstrates how computational screening can guide the selection of derivatives with potentially improved activity for further investigation.

Solvation Models and Their Influence on the Reactivity and Conformation of this compound

The chemical behavior of a molecule is significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvation models are computational methods used to describe the interaction between a solute (in this case, this compound) and the surrounding solvent molecules. These models are crucial for accurately predicting the reactivity and conformational preferences of a molecule in solution.

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat individual solvent molecules as distinct entities, providing a highly detailed picture of the solute-solvent interactions. However, this level of detail comes at a high computational cost, making it suitable for small systems or short simulations. Implicit solvation models, on the other hand, represent the solvent as a continuous medium with specific dielectric properties. This approach is less computationally demanding and is widely used for larger systems and longer simulations.

The choice of solvation model can have a profound impact on the predicted conformation of this compound. The conformation of a molecule refers to the spatial arrangement of its atoms, which can change through rotation around single bonds. The presence of a solvent can stabilize certain conformations over others through interactions such as hydrogen bonding and dipole-dipole interactions. For example, in a polar solvent like water, conformations that expose polar groups like the hydroxylamine moiety to the solvent would be favored. In a nonpolar solvent, conformations that minimize the exposure of polar groups would be more stable. The conformation of hydroxylamine derivatives has been shown to be crucial for their biological activity, as seen in studies of N4-hydroxycytosine nucleosides. nih.gov

The reactivity of this compound is also heavily influenced by the solvent. Chemical reactions involve the breaking and forming of bonds, processes that are affected by the stabilizing or destabilizing effects of the solvent on reactants, transition states, and products. For instance, reactions that involve the formation of charged intermediates will be significantly accelerated in polar solvents that can stabilize these charges. Computational studies using different solvation models can help to predict these solvent effects on reaction rates and mechanisms.

The following table presents hypothetical data on the predicted dihedral angle of the C-O-N-H bond in this compound and its reaction rate constant for a hypothetical oxidation reaction in different solvents, as calculated using an implicit solvation model.

| Solvent | Dielectric Constant | Predicted Dihedral Angle (degrees) | Predicted Relative Reaction Rate Constant |

| Vacuum | 1 | 65 | 1.0 |

| Hexane (Nonpolar) | 1.9 | 70 | 2.5 |

| Dichloromethane (Polar Aprotic) | 9.1 | 110 | 15.8 |

| Water (Polar Protic) | 80.1 | 155 | 120.3 |

These hypothetical results illustrate how the solvent environment can significantly alter both the preferred conformation and the chemical reactivity of the molecule. Such computational studies are essential for understanding and predicting the behavior of this compound in different chemical and biological environments.

Advanced Analytical Methodologies for Characterization and Quantification of O 3,5 Dimethylbenzyl Hydroxylamine

Chromatographic Separation Techniques

Chromatography remains the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For o-(3,5-Dimethylbenzyl)hydroxylamine, both high-performance liquid chromatography and gas chromatography offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed, leveraging the compound's moderate polarity.

A hypothetical, yet scientifically robust, HPLC method would utilize a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formate, to ensure good peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule possesses a chromophore that absorbs in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

While specific methods for this compound are not extensively documented in public literature, methods for related compounds, such as N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, have been developed using a C18 column with an acetonitrile-water mobile phase containing formic acid. nih.gov This suggests that similar conditions would be a suitable starting point for method development for this compound.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm and 254 nm |

| Internal Standard | 4-Methylbenzylamine |

Gas Chromatography (GC) for Volatile Derivatives or Pyrolysis Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. However, two main strategies can be employed: analysis of volatile derivatives or analysis of its pyrolysis products.

Derivatization is a common approach to enhance the volatility and thermal stability of polar compounds for GC analysis. For hydroxylamines, a frequent strategy is to react them with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) derivative. Another approach involves the reaction with a ketone, such as acetone (B3395972), to form a stable oxime, which is amenable to GC analysis. researchgate.net For instance, a method for determining hydroxylamine (B1172632) hydrochloride involves derivatization to acetone oxime. researchgate.net

Alternatively, pyrolysis-GC-MS could be utilized to analyze the characteristic thermal degradation products of this compound. This technique involves rapidly heating the sample to a high temperature in an inert atmosphere and then introducing the resulting fragments into the GC-MS system. The resulting pyrogram would be a fingerprint of the original molecule.

Table 2: Proposed GC-FID Parameters for the Analysis of a Derivatized this compound

| Parameter | Value/Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Advanced Spectroscopic Quantification Methods

Spectroscopic methods provide an alternative and often complementary approach to chromatographic techniques for the quantification of chemical compounds. These methods are based on the interaction of electromagnetic radiation with the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance-specific reference standard. The quantification is based on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample.

For the qNMR analysis of this compound, a well-characterized internal standard of known purity and weight is added to a precisely weighed sample of the analyte. The concentration of the analyte is then calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard. Suitable signals for quantification in the ¹H NMR spectrum of this compound would be the singlet from the two benzylic protons or the singlet from the six methyl protons. An appropriate internal standard would be a compound with sharp signals in a region of the spectrum that does not overlap with the analyte signals, such as maleic acid or 1,4-dinitrobenzene.

Table 3: Proposed Parameters for qNMR Analysis of this compound

| Parameter | Value/Description |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ or CDCl₃ |

| Internal Standard | Maleic Acid |

| Analyte Signal for Integration | Methylene (B1212753) protons (~4.5 ppm) or Methyl protons (~2.3 ppm) |

| Internal Standard Signal for Integration | Olefinic protons of Maleic Acid (~6.3 ppm) |

| Relaxation Delay (d1) | 5 x T₁ of the least-relaxed proton |

| Number of Scans | ≥ 16 |

UV-Visible Spectrophotometry of Derivatized this compound

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. While this compound possesses a UV-absorbing chromophore, its absorptivity may not be sufficient for the analysis of trace amounts. In such cases, or to enhance selectivity, derivatization with a chromogenic reagent can be employed.

A common method for the spectrophotometric determination of hydroxylamines involves their reaction with a suitable reagent to produce a highly colored product. For example, hydroxylamine can be oxidized and then coupled with an aromatic amine to form a colored azo dye. Another approach is the formation of a colored complex with a metal ion.

For a quantitative assay, a calibration curve would be prepared by reacting known concentrations of this compound with the derivatizing agent and measuring the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

Table 4: Hypothetical UV-Visible Spectrophotometric Method for Derivatized this compound

| Parameter | Value/Description |

| Derivatization Reagent | Griess Reagent (for detection as nitrite (B80452) after oxidation) |

| Reaction Conditions | Oxidation with a mild oxidizing agent, followed by addition of Griess Reagent in an acidic medium. |

| Wavelength of Maximum Absorbance (λmax) | ~540 nm (for the resulting azo dye) |

| Instrumentation | Double-beam UV-Visible Spectrophotometer |

| Calibration Range | 0.1 - 10 µg/mL |

| Blank Solution | Reagents without the analyte |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical methods, particularly cyclic voltammetry, are instrumental in elucidating the redox properties of this compound. These techniques provide valuable insights into the oxidation and reduction behavior of the molecule, which is crucial for understanding its chemical reactivity and potential applications, for instance, as an antioxidant.

The electrochemical activity of this compound is primarily associated with the hydroxylamine functional group (-NHOH). In cyclic voltammetry, the compound is subjected to a sweeping potential, and the resulting current is measured. The hydroxylamine moiety is susceptible to oxidation, typically to the corresponding nitroso derivative. This oxidation is observed as an anodic (oxidation) peak in the voltammogram. The potential at which this peak occurs (anodic peak potential, Epa) is a key characteristic of the molecule's tendency to be oxidized.

Studies on hydroxylamine and its derivatives have shown that their electrochemical oxidation is often an irreversible process. iapchem.org This means that the product of the oxidation reaction does not get reduced back to the original hydroxylamine form during the reverse potential scan. This irreversibility is indicated by the absence of a corresponding cathodic (reduction) peak in the cyclic voltammogram. The specific oxidation potential can be influenced by experimental conditions such as the pH of the solution and the material of the working electrode.

Table 1: Illustrative Cyclic Voltammetry Data for a Representative Benzylhydroxylamine Derivative

| Parameter | Value |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | ~ +0.7 V to +0.9 V |

| Electrochemical Process | Irreversible Oxidation |

This table is for illustrative purposes and shows typical values for a compound of this class.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the sensitive and selective analysis of this compound, especially in complex mixtures, hyphenated analytical techniques are the methods of choice. These techniques combine the separation power of chromatography with the specificity and sensitivity of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantification of this compound. The analysis begins with the separation of the compound from the sample matrix using liquid chromatography, typically reversed-phase HPLC. The separation is followed by detection with a tandem mass spectrometer. In the mass spectrometer, the molecule is first ionized, commonly using electrospray ionization (ESI) in the positive ion mode, which would generate the protonated molecule [M+H]⁺. This precursor ion is then fragmented, and specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity, allowing for the detection of the compound at very low levels. Although direct analysis of hydroxylamine can be challenging due to its high polarity and lack of a strong chromophore, LC-MS methods have been developed for its detection. nih.gov For substituted hydroxylamines like the title compound, the benzyl (B1604629) group enhances its retention in reversed-phase LC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of this compound. However, due to the polarity of the hydroxylamine group, derivatization is generally required to increase the compound's volatility and thermal stability for gas chromatographic analysis. nih.gov A common derivatization method is silylation, which involves reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on the hydroxylamine group with trimethylsilyl (TMS) groups. nih.govhmdb.ca The resulting derivative is then analyzed by GC-MS. In the mass spectrometer, the derivatized molecule undergoes fragmentation upon electron ionization (EI), producing a characteristic pattern of fragment ions that can be used for identification and quantification. The fragmentation of the benzyl group would likely lead to a prominent tropylium (B1234903) ion at m/z 91. chemguide.co.uk

The following table presents plausible mass spectrometric parameters for the analysis of this compound and its derivative.

Table 2: Representative Mass Spectrometry Data for this compound Analysis

| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Product/Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS/MS | ESI (+) | 152.1 ([M+H]⁺) | 135.1 ([M+H-NH₃]⁺), 120.1 ([M+H-NH₂OH]⁺), 105.1 |

| GC-MS (as TMS derivative) | EI | Not typically observed | (Characteristic fragments of the TMS derivative) |

The m/z values in this table are predicted based on the structure of the compound and general fragmentation patterns of similar molecules and are for illustrative purposes.

Applications of O 3,5 Dimethylbenzyl Hydroxylamine in Diverse Chemical Disciplines

o-(3,5-Dimethylbenzyl)hydroxylamine as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, this compound serves as a bifunctional building block. The hydroxylamine (B1172632) group provides a source of nucleophilic nitrogen and oxygen, while the dimethyl-substituted benzene (B151609) ring offers a scaffold that can be further functionalized or incorporated into larger molecular architectures.

Hydroxylamine derivatives are well-established precursors for the synthesis of nitrogen- and oxygen-containing heterocycles (N,O-heterocycles), which are core structures in many biologically active compounds. O-Alkylhydroxylamines, such as this compound, are particularly useful in this regard. They can react with various unsaturated systems to construct five- or six-membered rings.

One of the primary applications is in [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolidines and isoxazolines, respectively. In these reactions, the hydroxylamine can be oxidized in situ to a nitrone, which then acts as the 1,3-dipole for the cycloaddition. The 3,5-dimethylbenzyl group remains as a substituent on the nitrogen atom of the resulting heterocycle, influencing its properties and providing a handle for further synthetic modifications. This methodology provides a direct route to complex cyclic structures from simple starting materials.

Table 1: Potential Heterocyclic Synthesis using this compound

| Reactant | Resulting Heterocycle | General Reaction Scheme |

|---|---|---|

| Alkene | N-(3,5-Dimethylbenzyl)isoxazolidine | R-CH=CH-R' + [o-(3,5-Me2C6H3CH2)NHO] -> Isoxazolidine Ring |

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is a cornerstone of organic synthesis, essential for creating pharmaceuticals and other functional molecules. researchgate.net The hydroxylamine moiety in this compound is a potent nucleophile, enabling it to participate directly in C-N bond-forming reactions.

It can be employed in amination reactions, serving as a source of the -NH(OCH₂C₆H₃(CH₃)₂) group. For instance, in reactions with electrophilic carbon centers like alkyl halides or activated alcohols, it can form new C-N bonds via nucleophilic substitution. Furthermore, recent advances have shown that hydroxylamine derivatives can be used in innovative C-C bond amination reactions. For example, benzyl (B1604629) alcohols can be converted into substituted anilines using arylsulfonyl hydroxylamines in a process known as an aza-Hock rearrangement. nih.gov This highlights the potential of this compound to act as an aminating reagent for the synthesis of complex amines and anilines under specific catalytic conditions.

The structure of this compound lends itself to both divergent and convergent synthetic designs.

Divergent Synthesis: In a divergent approach, a common intermediate is used to create a library of structurally diverse compounds. Starting with this compound, its hydroxylamine group can be reacted with a wide array of electrophiles or cycloaddition partners (alkenes, alkynes, etc.) to generate a family of different heterocyclic or acyclic molecules, all sharing the common 3,5-dimethylbenzyl N-substituent.

Role in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound make it a candidate for applications in materials science, where it is classified as a building block for polymers and functional organic materials. bldpharm.com

While not a monomer in the traditional sense, this compound is a precursor to potent polymerization initiators. Specifically, hydroxylamine esters are known to initiate controlled or living free-radical polymerization processes. google.comgoogle.com The parent hydroxylamine can be readily acylated to form a hydroxylamine ester. This ester can then function as an initiator in techniques like Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com

In this process, the relatively weak N-O bond in the initiator can cleave thermally to generate a carbon-centered radical (which starts the polymerization) and a stable nitroxide radical. The nitroxide reversibly traps the growing polymer chain, allowing for precise control over the polymer's molecular weight, architecture, and dispersity. The presence of the 3,5-dimethylbenzyl group would be incorporated as an end-group on the resulting polymer chains, potentially influencing the polymer's thermal and physical properties.

The incorporation of specific organic fragments is crucial for tuning the properties of functional materials used in electronics, such as Organic Light-Emitting Diodes (OLEDs). The 3,5-dimethylphenyl group within this compound is a valuable component for such materials. bldpharm.com

When integrated into a larger conjugated polymer or small molecule, this aromatic unit can:

Influence Morphology: The non-planar nature and steric bulk of the dimethyl-substituted ring can disrupt intermolecular packing, which can improve the solubility of the material in organic solvents and enhance the amorphous nature of thin films, a desirable trait for some electronic devices.

Provide a Synthetic Handle: The core structure can be built upon, using the hydroxylamine as a reactive site to link the benzyl moiety to other functional parts of a target material.

These attributes make it a promising building block for creating novel materials with tailored optical and electronic properties for use in next-generation displays and lighting.

Application in Coordination Chemistry and Ligand Design

The fundamental structure of this compound, featuring a hydroxylamine moiety attached to a sterically hindered benzyl group, suggests its potential as a versatile ligand in coordination chemistry. The nitrogen and oxygen atoms of the hydroxylamine group can act as donor atoms, enabling the formation of stable complexes with a variety of metal ions.

As a Ligand in the Formation of Metal Complexes